![molecular formula C13H9ClO4 B5273958 3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione](/img/structure/B5273958.png)
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and an oxolane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione typically involves the reaction of 3-chlorocinnamic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2,4-dione under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 4-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzamide
Uniqueness
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl group and the oxolane-2,4-dione moiety allows for a wide range of chemical transformations and interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]oxolane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-9-3-1-2-8(6-9)4-5-10(15)12-11(16)7-18-13(12)17/h1-6,12H,7H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAMIRIHOYAAV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

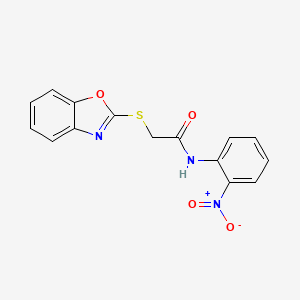
![4-(2-{[2-(ethylsulfonyl)ethyl]thio}ethyl)pyridine](/img/structure/B5273893.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5273901.png)
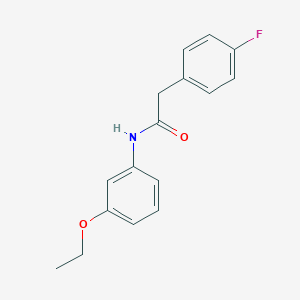
![4-iodo-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5273914.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5273918.png)
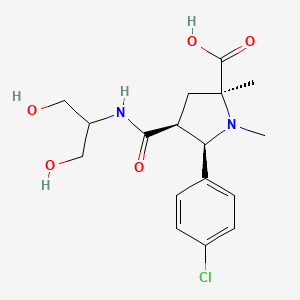
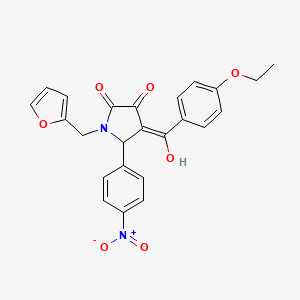
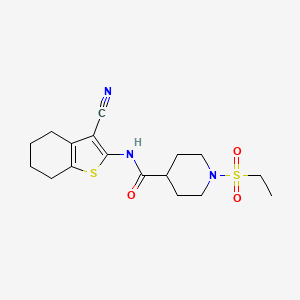
![N-[4-(acetylamino)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B5273943.png)
![N-[1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B5273955.png)
![N-[1-(2,4-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B5273972.png)
![2-[3-(4-pyridinyl)-1-azetidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5273981.png)
